(R,S)-1-Tosyl Glycerol
Description
BenchChem offers high-quality (R,S)-1-Tosyl Glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-1-Tosyl Glycerol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975881 | |
| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73073-07-1, 6047-51-4 | |
| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R,S)-1-Tosyl Glycerol: Properties, Structure, and Synthetic Applications
This guide provides a comprehensive technical overview of (R,S)-1-Tosyl Glycerol, a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its core chemical properties, stereochemical nature, reactivity, and practical applications, offering field-proven insights and detailed protocols.
Introduction: The Strategic Importance of (R,S)-1-Tosyl Glycerol
(R,S)-1-Tosyl Glycerol, also known as (±)-2,3-dihydroxypropyl 4-methylbenzenesulfonate, is a key building block in synthetic chemistry. Its utility stems from the strategic placement of a p-toluenesulfonyl (tosyl) group onto a glycerol backbone. The primary hydroxyl group of glycerol, a typically poor leaving group, is converted into a tosylate, which is an excellent leaving group. This transformation "activates" the C1 position, making the molecule an ideal substrate for nucleophilic substitution reactions. This allows for the controlled introduction of a chiral three-carbon glycerol unit, a common motif in numerous biologically active molecules and pharmaceutical agents.
Molecular Structure and Stereochemistry
The fundamental structure of (R,S)-1-Tosyl Glycerol consists of a propane-1,2,3-triol (glycerol) core where the primary hydroxyl group at the C1 position is esterified with p-toluenesulfonic acid.
Chemical Identifiers & Properties
| Property | Value | Reference(s) |
| CAS Number | 73073-07-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄O₅S | [1][4][5] |
| Molecular Weight | 246.28 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 54-59 °C | [1][5] |
| Boiling Point | 463.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.351 ± 0.06 g/cm³ (Predicted) | [1] |
| Synonyms | 1-Tosyloxy-2,3-propanediol; 2,3-Dihydroxypropyl Tosylate | [2][3] |
The Significance of Chirality: (R,S) Designation
The designation "(R,S)" indicates that the compound is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The chiral center is at the C2 position of the glycerol backbone. This is a critical consideration in drug development, where the biological activity of enantiomers can differ significantly. While the racemate is a valuable starting material, chromatographic separation or asymmetric synthesis may be required to access the individual enantiopure forms for specific therapeutic applications.
Caption: Workflow for the synthesis and purification of (R,S)-1-Tosyl Glycerol.
Analytical Characterization
To confirm the structure and purity of the synthesized product, a combination of spectroscopic methods is employed.
[6][7]Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two doublets around 7.4-7.8 ppm (protons on tosyl ring).- Methyl Protons: A singlet around 2.4 ppm (CH₃ on tosyl ring).- Glycerol Protons: Complex multiplets between 3.5-4.1 ppm for the -CH₂-OTs, -CH(OH)-, and -CH₂OH protons.- Hydroxyl Protons: Broad singlets that are D₂O exchangeable. |
| IR (Infrared) | - O-H Stretch: Broad peak around 3400 cm⁻¹ (hydroxyl groups).- C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.- S=O Stretch: Two strong, characteristic peaks around 1360 cm⁻¹ and 1175 cm⁻¹ (sulfonyl group). |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (246.28 g/mol ).- Key Fragments: Peaks corresponding to the loss of the tosyl group (m/z 91, tropylium ion) and the tosylate radical (m/z 155). |
Applications in Drug Discovery and Development
(R,S)-1-Tosyl Glycerol is a cornerstone intermediate for synthesizing a wide array of complex molecules. Its bifunctional nature (a reactive tosylate and two free hydroxyls) allows for sequential modifications.
-
Synthesis of Chiral Building Blocks: It serves as a precursor for other three-carbon chiral synthons like glycidol and its derivatives. For instance, treatment with a base can induce intramolecular cyclization to form (R,S)-glycidyl tosylate.
-
Pharmaceutical Intermediates: It is used in the synthesis of various active pharmaceutical ingredients (APIs). T[4]he glycerol backbone is a frequent structural element in drugs for cardiovascular and other diseases.
-
Molecular Probes: The deuterated analog, (R,S)-1-Tosyl Glycerol-d5, is a valuable tool in metabolic studies and pharmacokinetics, allowing researchers to trace the fate of the glycerol moiety in biological systems.
[8][9]The ability to use this reagent to build more complex molecular architectures is critical in the early phases of drug discovery, from hit identification to lead optimization.
(R,S)-1-Tosyl Glycerol is more than just a chemical reagent; it is a strategic tool for synthetic chemists. By transforming a simple, abundant molecule like glycerol into a versatile electrophile, it opens up a vast landscape of chemical possibilities. Its predictable reactivity, stereochemical integrity during tosylation, and importance as a structural motif in medicinal chemistry underscore its value. A thorough understanding of its properties, handling, and reaction mechanisms is essential for any researcher aiming to leverage its full synthetic potential in the laboratory.
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(R,S)-1-Tosyl Glycerol-d5 CAS NO.928623-32-9. LookChem. [Link]
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Description and Solubility. USP 35 Reference Tables. [Link]
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Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. National Center for Biotechnology Information. [Link]
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(R,S)-1-Tosyl Glycerol. Pharmaffiliates. [Link]
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928623-32-9 | Product Name : (R,S)-1-Tosyl Glycerol-d5. Pharmaffiliates. [Link]
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An In-depth Technical Guide to the Regioselective Synthesis of (R,S)-1-Tosyl Glycerol from Glycerol
Abstract
Glycerol, a readily available and inexpensive triol byproduct of the biodiesel industry, represents a critical C3 building block in modern synthetic chemistry.[1][2] Its conversion into value-added derivatives is a cornerstone of green chemistry initiatives. Among these derivatives, (R,S)-1-O-p-toluenesulfonylglycerol, or 1-Tosyl Glycerol, is a highly versatile intermediate. The tosylate group is an excellent leaving group, rendering the C1 position susceptible to nucleophilic substitution, making it invaluable for the synthesis of pharmaceuticals and other fine chemicals.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of (R,S)-1-Tosyl Glycerol from glycerol. We eschew direct tosylation due to its inherent lack of regioselectivity and instead detail a robust, three-step strategy involving diol protection, targeted tosylation, and controlled deprotection. This narrative explains not only the procedural steps but also the underlying chemical principles and strategic decisions that ensure a high-yield, high-purity synthesis.
The Strategic Imperative: A Three-Step Approach to Regioselectivity
The direct reaction of glycerol with one equivalent of p-toluenesulfonyl chloride (TsCl) presents a significant synthetic challenge. Glycerol possesses two primary hydroxyl groups (-CH₂OH) at the C1 and C3 positions and a secondary hydroxyl group (-CHOH) at the C2 position. While the primary hydroxyls are sterically more accessible and kinetically favored for reaction over the secondary one, differentiating between the two identical primary positions is impossible in a single step. This leads to a statistical mixture of 1-tosyl, 2-tosyl, di-tosylated, and tri-tosylated products, creating a formidable purification challenge.[5]
To overcome this, a protection-tosylation-deprotection strategy is the most logical and efficient pathway. The core of this strategy is the temporary and selective masking of the C2 and C3 hydroxyl groups, leaving the C1 hydroxyl group as the sole site for tosylation.
The chosen workflow is as follows:
-
Protection: Glycerol is reacted with acetone under acidic conditions to form a cyclic ketal, (R,S)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal .[6][7] This reaction preferentially protects the adjacent C1 and C2 hydroxyls, leaving the C3 primary hydroxyl free. Note: Due to IUPAC naming conventions of the resulting dioxolane, the free hydroxyl group is now at the C4 position of the heterocyclic ring, which corresponds to the C3 position of the original glycerol backbone. For clarity in the context of the final product, we will refer to the subsequent tosylation as occurring at the terminal primary alcohol.
-
Tosylation: The free primary hydroxyl group of solketal is reacted with p-toluenesulfonyl chloride (TsCl) to form the tosylate ester.
-
Deprotection: The isopropylidene protecting group is selectively removed via acid-catalyzed hydrolysis to yield the target molecule, (R,S)-1-Tosyl Glycerol.
This methodical approach ensures that the tosylation occurs exclusively at the desired primary position, transforming a complex selectivity problem into a sequence of high-yielding, controllable reactions.
Caption: Acid-catalyzed mechanism for the formation of solketal from glycerol.
Experimental Protocol:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, add glycerol (92.1 g, 1.0 mol) and acetone (580 mL, approx. 8.0 mol).
-
Stir the mixture to ensure homogeneity. Add p-toluenesulfonic acid monohydrate (PTSA) (1.9 g, 0.01 mol) as the catalyst.
-
Stir the reaction mixture at room temperature (20-25°C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
Once the glycerol spot has disappeared, neutralize the catalyst by adding anhydrous sodium carbonate (approx. 5 g) and stir for 30 minutes.
-
Filter the mixture to remove the solid base.
-
Remove the excess acetone from the filtrate using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield solketal as a clear, colorless liquid.
Data Summary: Solketal Synthesis
| Parameter | Value | Rationale |
|---|---|---|
| Glycerol:Acetone Molar Ratio | 1 : 8 | Excess acetone drives the equilibrium to favor product formation. |
| Catalyst | p-Toluenesulfonic Acid (PTSA) | Effective and inexpensive acid catalyst for ketalization. [8] |
| Catalyst Loading | 1 mol % | Sufficient to catalyze the reaction without causing side reactions. |
| Temperature | 20-25 °C | Reaction proceeds efficiently at ambient temperature. [9] |
| Reaction Time | ~24 hours | Typical time to reach completion, should be confirmed by TLC. |
Step 2: Synthesis of (R,S)-Tosyl-Solketal
Principle & Mechanism: This step converts the free primary alcohol of solketal into a tosylate ester. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride. Pyridine serves a dual purpose: it acts as a base to neutralize the HCl byproduct generated, and more importantly, it can act as a nucleophilic catalyst. Pyridine first attacks TsCl to form a highly reactive tosylpyridinium salt. This intermediate is then readily attacked by the alcohol, regenerating the pyridine catalyst. [4]The reaction is performed at low temperatures (0°C) to control its exothermicity and minimize the formation of unwanted side products.
Caption: Mechanism of pyridine-catalyzed tosylation of the solketal alcohol.
Experimental Protocol:
-
Dissolve (R,S)-solketal (13.2 g, 0.1 mol) in anhydrous pyridine (50 mL) in a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice-water bath to 0°C.
-
Dissolve p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in anhydrous pyridine (50 mL) and add it to the dropping funnel.
-
Add the TsCl solution dropwise to the solketal solution over 1 hour, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 4 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir. The product may precipitate as a white solid or an oil.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash successively with cold 1M HCl (2 x 100 mL) to remove pyridine, then with saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Data Summary: Tosylation of Solketal
| Parameter | Value | Rationale |
|---|---|---|
| Solketal:TsCl Molar Ratio | 1 : 1.1 | A slight excess of TsCl ensures complete conversion of the alcohol. |
| Solvent/Base | Anhydrous Pyridine | Acts as both solvent and base to neutralize HCl byproduct. [4][6] |
| Temperature | 0-5 °C | Controls exothermicity and prevents side reactions. |
| Reaction Time | ~5 hours | Sufficient time for complete tosylation at low temperature. |
Step 3: Acid-Catalyzed Hydrolysis to (R,S)-1-Tosyl Glycerol
Principle & Mechanism: This is the deprotection step, where the isopropylidene ketal is hydrolyzed back to a diol under aqueous acidic conditions. [10]The mechanism is essentially the reverse of the solketal formation. The acid protonates one of the ether oxygens of the dioxolane ring, making it a good leaving group. A water molecule then attacks the carbocation intermediate, leading to ring-opening and eventual release of acetone and the desired 1-Tosyl Glycerol.
Caption: Acid-catalyzed hydrolysis of the tosyl-solketal protecting group.
Experimental Protocol:
-
Dissolve (R,S)-Tosyl-Solketal (28.6 g, 0.1 mol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).
-
Add concentrated hydrochloric acid (2 mL) to the solution.
-
Stir the mixture at 40°C and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (R,S)-1-Tosyl Glycerol.
Data Summary: Deprotection
| Parameter | Value | Rationale |
|---|---|---|
| Solvent System | THF / Water | THF ensures miscibility of the organic substrate in the aqueous medium. |
| Catalyst | Hydrochloric Acid | A strong acid is required to efficiently catalyze the hydrolysis. |
| Temperature | 40 °C | Mild heating accelerates the hydrolysis without degrading the tosylate group. |
| Reaction Time | 2-4 hours | Should be monitored by TLC to avoid over-running the reaction. |
Product Purification and Characterization
Purification Strategy: While recrystallization can be effective if the crude product is of high purity, column chromatography is the most robust method for obtaining analytically pure (R,S)-1-Tosyl Glycerol. A silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 60% ethyl acetate in hexane), will effectively separate the product from any non-polar impurities and residual starting material.
Analytical Validation: The identity and purity of the final product must be confirmed using standard spectroscopic techniques. [11][12] Data Summary: Spectroscopic Characterization of (R,S)-1-Tosyl Glycerol
| Technique | Expected Result | Interpretation |
|---|---|---|
| ¹H NMR | δ ~7.8 (d, 2H), 7.4 (d, 2H) | Aromatic protons of the tosyl group (AA'BB' system). |
| δ ~4.0 (m, 2H) | Methylene protons adjacent to the tosylate group (-CH₂OTs). | |
| δ ~3.8 (m, 1H) | Methine proton (-CHOH). | |
| δ ~3.6 (m, 2H) | Methylene protons of the terminal alcohol (-CH₂OH). | |
| δ ~2.4 (s, 3H) | Methyl protons of the tosyl group (Ar-CH₃). | |
| Broad singlets | Exchangeable protons from the two hydroxyl groups (-OH). | |
| ¹³C NMR | δ ~145, 132, 130, 128 | Aromatic carbons of the tosyl group. |
| δ ~70-72 | Carbons bearing the tosylate and hydroxyl groups. | |
| δ ~21.5 | Methyl carbon of the tosyl group. | |
| IR (Infrared) | 3400 cm⁻¹ (broad) | O-H stretching from the two hydroxyl groups. |
| 1360 cm⁻¹ & 1175 cm⁻¹ (strong) | Asymmetric and symmetric S=O stretching of the sulfonate ester. |
| | 1600 cm⁻¹ | C=C stretching of the aromatic ring. |
Safety and Handling
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work exclusively in a well-ventilated fume hood.
-
Acids (PTSA, HCl): Corrosive. Handle with care and appropriate PPE. Neutralize spills with sodium bicarbonate.
-
Organic Solvents (Acetone, Dichloromethane, THF, Ethyl Acetate): Flammable and volatile. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of (R,S)-1-Tosyl Glycerol from glycerol is most effectively and reliably achieved through a three-step protection-tosylation-deprotection sequence. This method successfully navigates the inherent regioselectivity challenges of the glycerol molecule. By first forming the solketal intermediate, the primary hydroxyl group is isolated for a clean and high-yielding tosylation reaction. Subsequent mild acidic hydrolysis removes the protecting group to furnish the desired product in high purity. This guide provides the detailed protocols and chemical rationale necessary for researchers and drug development professionals to confidently implement this crucial synthetic transformation.
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- 5. semanticscholar.org [semanticscholar.org]
- 6. preprints.org [preprints.org]
- 7. Solketal - Wikipedia [en.wikipedia.org]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
- 11. tus.elsevierpure.com [tus.elsevierpure.com]
- 12. mdpi.com [mdpi.com]
(R,S)-1-Tosyl Glycerol: The Chiral Scaffold for Precision Synthesis
Executive Summary
In the architecture of chiral drugs and bioactive lipids, the glycerol backbone is ubiquitous. However, the utility of glycerol is often limited by its symmetry and the equivalent reactivity of its primary hydroxyl groups. 1-Tosyl Glycerol (3-tosyloxy-1,2-propanediol) resolves this synthetic bottleneck. By desymmetrizing the glycerol molecule with a high-fidelity leaving group (p-toluenesulfonyl) at the C1 position while retaining a vicinal diol at C2-C3, this building block serves as a linchpin for enantioselective synthesis.
This guide provides an authoritative technical analysis of (R,S)-1-Tosyl Glycerol, detailing its production from the chiral pool, its divergent reactivity profile, and its critical role in the synthesis of
Chemical Architecture & Reactivity Profile
1-Tosyl Glycerol (CAS: 17178-11-9 for racemate) acts as a "chiral switch." Its structure allows for two distinct mechanistic pathways depending on the reaction conditions:
-
Nucleophilic Displacement (
): The tosyl group acts as an excellent leaving group, allowing direct substitution by amines, phenoxides, or azides without disturbing the stereocenter at C2. -
Intramolecular Cyclization: Treatment with mild base triggers the attack of the C2-hydroxyl onto the C1-tosyl carbon, generating Glycidol (or its derivatives) in situ with inversion of configuration (or retention if attacking a non-chiral center, but here C1 is achiral; the chirality at C2 dictates the epoxide face).
Quantitative Properties
| Property | Metric | Notes |
| IUPAC Name | 3-tosyloxy-1,2-propanediol | Also known as 1-O-Tosylglycerol |
| Molecular Weight | 246.28 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic; store under inert gas |
| Solubility | Soluble in MeOH, EtOH, THF, DCM | Limited water solubility compared to glycerol |
| Chirality | (R) and (S) enantiomers available | Derived from D-Mannitol (S-form) or L-Ascorbic Acid (R-form) |
| Stability | Acid: Stable; Base: Labile | Rapidly cyclizes to glycidol in pH > 8 |
Synthesis & Production: The Solketal Route
Direct tosylation of glycerol is non-selective, yielding a mixture of mono-, di-, and tri-tosylates. The industry-standard protocol utilizes Solketal (1,2-isopropylidene glycerol) to mask the C2-C3 diol, ensuring regiospecific functionalization of the C1 hydroxyl.
Reaction Pathway
The synthesis proceeds in three defined stages:
-
Acetalization: Glycerol
Solketal. -
Tosylation: Solketal
Tosyl Solketal. -
Hydrolysis: Tosyl Solketal
1-Tosyl Glycerol.
Figure 1: Synthetic pathway from Glycerol/Chiral Pool to 1-Tosyl Glycerol.
Detailed Experimental Protocol
Objective: Synthesis of (S)-1-Tosyl Glycerol from (S)-Solketal.
Reagents:
-
(S)-Solketal (1.0 eq)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (Solvent/Base)
-
Hydrochloric acid (1M) or Methanol/TsOH for deprotection.
Step 1: Tosylation
-
Dissolve (S)-Solketal in dry pyridine (5 mL/g) under
atmosphere. Cool to 0°C. -
Add TsCl portion-wise over 30 minutes to maintain temperature < 5°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organics with 1M HCl (to remove pyridine), saturated
, and brine. -
Result: (S)-Tosyl Solketal (White solid or oil). Yield > 90%.
Step 2: Selective Hydrolysis (Deprotection) Note: This step is critical. Harsh acid will cleave the tosyl group; mild acid cleaves only the acetonide.
-
Suspend (S)-Tosyl Solketal in a mixture of Methanol and 1M aqueous HCl (4:1 ratio).
-
Stir at 40°C for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Neutralization: Carefully adjust pH to 7.0 using solid
. Do not overshoot to basic pH, or epoxide formation will occur. -
Filter salts and concentrate under reduced pressure.
-
Purification: Flash chromatography (DCM/MeOH) or recrystallization (ether/hexane) if solid.
-
Product: (S)-1-Tosyl Glycerol (3-tosyloxy-1,2-propanediol).
Synthetic Utility: The "Building Block" Effect
The power of 1-Tosyl Glycerol lies in its ability to access two major classes of compounds: Glycerol Ethers (via direct displacement) and Epoxides (via base-induced cyclization).
Pathway A: Synthesis of -Blockers (Direct Displacement)
Many
Mechanism:
-
Phenoxide Formation: React a phenol (e.g., 1-Naphthol) with NaOH.
- Displacement: The phenoxide attacks C1 of (S)-1-Tosyl Glycerol, displacing the tosylate.
-
Result: (S)-3-(1-naphthyloxy)-1,2-propanediol.
-
Amination: The diol is activated (e.g., via mesylation or cyclic sulfate) and reacted with isopropylamine to yield the drug.
Pathway B: Controlled Glycidol Formation
Treatment of 1-Tosyl Glycerol with base (NaOH/DCM) yields Glycidol quantitatively.
-
Why use 1-Tosyl Glycerol? Glycidol is volatile and unstable. 1-Tosyl Glycerol serves as a stable, storable "pre-epoxide" that can generate Glycidol in situ just before use, reducing handling hazards.
Figure 2: Divergent reactivity of 1-Tosyl Glycerol allowing access to ethers and epoxides.
Case Study: Enantioselective Synthesis of (S)-Propranolol
Target: (S)-Propranolol (Anti-hypertensive).[2] Source of Chirality: (S)-1-Tosyl Glycerol (derived from D-Mannitol).
-
Coupling: 1-Naphthol (1.0 eq) is treated with NaH in DMF, followed by (S)-1-Tosyl Glycerol (1.0 eq). The reaction is heated to 80°C for 6 hours.
-
Outcome: The tosyl group is displaced by the naphthoxide. The (S)-configuration at C2 is preserved because the reaction occurs at C1.
-
Intermediate: (S)-3-(1-naphthyloxy)-1,2-propanediol.
-
-
Epoxide Formation (In-situ): The diol intermediate is treated with mesyl chloride (MsCl) to activate the primary alcohol, followed by base treatment to close the ring, forming the epoxide.
-
Ring Opening: The resulting epoxide reacts with isopropylamine to yield (S)-Propranolol.
Advantage: This route avoids the handling of hazardous (S)-epichlorohydrin and utilizes the robust crystallinity of tosyl intermediates for purification.
Quality Control & Stability
To ensure "Self-Validating" protocols, the following QC parameters must be met:
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18 column, MeOH/Water) |
| Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC (Chiralcel OD-H) |
| Tosyl Content | Positive ID | 1H NMR (Aromatic doublets at 7.3, 7.8 ppm) |
| Water Content | < 0.5% | Karl Fischer Titration (Critical to prevent hydrolysis) |
Storage Protocol:
-
Store at -20°C under Argon.
-
Avoid basic environments during storage to prevent spontaneous cyclization to glycidol.
-
Re-test purity every 6 months; degradation usually manifests as the formation of p-toluenesulfonic acid (TsOH) and polymeric glycerols.
References
-
Synthesis of Solketal from Glycerol
-
Synthesis and Beneficial Effects of Glycerol Derivatives. Preprints.org, 2024.
-
-
Tosylation and Carbonate Derivatives
-
Tosylated glycerol carbonate, a versatile bis-electrophile to access new functionalized glycidol derivatives.[3] Tetrahedron, 2009.
-
-
Beta-Blocker Synthesis (Propranolol)
-
A Facile Synthesis of (S)-(-)-Propranolol. Journal of Sciences, Islamic Republic of Iran, 2003.[2]
-
-
Chiral Building Blocks & Stability
-
Absolute configuration of glycerol derivatives. Synthesis and pharmacological activity of chiral 2-alkylaminomethylbenzodioxans. Journal of Medicinal Chemistry.
-
-
Safety & Handling
-
Safety Data Sheet: 3-Ethoxy-1,2-propanediol (Analogous Reactivity). Chemos GmbH.
-
Sources
Methodological & Application
Application Notes and Protocols for the Preparation of Chiral Glycerides Using (R,S)-1-Tosyl Glycerol
Introduction: The Significance of Chiral Glycerides in Modern Drug Development
Chiral glycerides are indispensable building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[1] The stereochemistry of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicological profiles.[2][3] For instance, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[2] Consequently, the ability to synthesize enantiomerically pure glycerides is of critical importance in drug development, enabling the creation of safer and more effective medications.[3]
(R,S)-1-Tosyl Glycerol serves as a versatile and readily accessible precursor for the synthesis of these valuable chiral glycerides. Its utility stems from the tosyl group, which is an excellent leaving group, facilitating nucleophilic substitution reactions for the introduction of various functionalities, including the esterification with fatty acids to form glycerides. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of chiral glycerides utilizing (R,S)-1-Tosyl Glycerol, with a focus on a chemoenzymatic approach that combines chemical synthesis with enzymatic resolution.
Chemical Theory and Strategy: A Chemoenzymatic Approach
The synthesis of chiral glycerides from the racemic (R,S)-1-Tosyl Glycerol is a multi-step process that leverages both classical organic chemistry and biocatalysis. The overall strategy involves two key stages:
-
Synthesis of Racemic Monoglycerides: The first step is the esterification of (R,S)-1-Tosyl Glycerol with a fatty acid of interest. This reaction proceeds via a nucleophilic substitution where the carboxylate of the fatty acid displaces the tosylate group. This initial chemical synthesis yields a racemic mixture of the desired monoglyceride.
-
Enzymatic Kinetic Resolution: To obtain the desired enantiomerically pure glyceride, a kinetic resolution of the racemic mixture is employed. This is a highly efficient method that utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers, leaving the other unreacted.[4][5] The difference in the rate of reaction for the two enantiomers allows for their separation. Dynamic kinetic resolution (DKR) is an advanced alternative that can theoretically convert the entire racemic mixture into the desired enantiomer, significantly improving the yield.[5][6]
This chemoenzymatic approach is advantageous as it combines the efficiency of chemical synthesis for creating the basic molecular framework with the high stereoselectivity of enzymatic reactions for achieving the desired chirality.
Experimental Protocols
Part 1: Synthesis of Racemic 1-O-Acyl-glycerol
This protocol describes the synthesis of a racemic monoglyceride by reacting (R,S)-1-Tosyl Glycerol with a generic fatty acid.
Materials and Reagents:
| Reagent | Formula | Molecular Weight | CAS No. | Notes |
| (R,S)-1-Tosyl Glycerol | C₁₀H₁₄O₅S | 246.28 g/mol | 6459-79-6 | Starting material |
| Fatty Acid (e.g., Lauric Acid) | C₁₂H₂₄O₂ | 200.32 g/mol | 143-07-7 | Acyl donor |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 g/mol | 584-08-7 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | 68-12-2 | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | 60-29-7 | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | For washing |
| Brine | NaCl(aq) | - | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | 7757-82-6 | Drying agent |
Step-by-Step Protocol:
-
To a solution of the chosen fatty acid (1.2 equivalents) in anhydrous DMF (10 mL per gram of fatty acid), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium salt of the fatty acid.
-
Add (R,S)-1-Tosyl Glycerol (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1-O-acyl-glycerol.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure racemic monoglyceride.
Part 2: Enzymatic Kinetic Resolution of Racemic 1-O-Acyl-glycerol
This protocol outlines the kinetic resolution of the synthesized racemic monoglyceride using a lipase.
Materials and Reagents:
| Reagent | Formula | Notes |
| Racemic 1-O-Acyl-glycerol | - | Substrate from Part 1 |
| Immobilized Lipase (e.g., Novozym 435) | - | Biocatalyst[7] |
| Vinyl Acetate | C₄H₆O₂ | Acyl donor |
| tert-Butyl Methyl Ether (TBME) | C₅H₁₂O | Solvent |
| Molecular Sieves (4Å) | - | To remove water |
Step-by-Step Protocol:
-
In a dry flask, dissolve the racemic 1-O-acyl-glycerol (1.0 equivalent) in TBME (20 mL per gram of glyceride).
-
Add activated 4Å molecular sieves to the solution to ensure anhydrous conditions.
-
Add vinyl acetate (0.6 equivalents) as the acyl donor.
-
Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40 °C) and agitation (e.g., 200 rpm).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the enzyme and the molecular sieves.
-
Wash the immobilized enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated enantiomer from the unreacted enantiomer by column chromatography on silica gel.
Characterization and Analysis
The purity and enantiomeric excess (ee) of the synthesized chiral glycerides should be determined using appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized glycerides.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the resolved glycerides. A suitable chiral stationary phase (e.g., Chiralcel OD-H) and mobile phase must be used.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecules.
Visualizing the Workflow and Reactions
Overall Workflow
Caption: Chemoenzymatic synthesis of chiral glycerides.
Chemical Reaction: Esterification
Caption: Esterification of (R,S)-1-Tosyl Glycerol.
Enzymatic Kinetic Resolution
Caption: Lipase-catalyzed kinetic resolution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in esterification | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. |
| Side reactions | Use milder reaction conditions. Purify starting materials. | |
| No reaction in kinetic resolution | Inactive enzyme | Use a fresh batch of enzyme. Ensure proper storage of the enzyme. |
| Presence of water | Use anhydrous solvents and add molecular sieves. | |
| Low enantioselectivity | Suboptimal enzyme | Screen different lipases for higher enantioselectivity. |
| Incorrect reaction conditions | Optimize temperature, solvent, and acyl donor. | |
| Difficulty in separating enantiomers | Similar polarity | Use a more efficient column chromatography setup or try a different eluent system. Consider preparative chiral HPLC. |
Conclusion
The chemoenzymatic strategy detailed in these application notes provides a robust and reliable pathway for the synthesis of enantiomerically enriched glycerides from the readily available (R,S)-1-Tosyl Glycerol. By combining a straightforward chemical esterification with a highly selective enzymatic kinetic resolution, researchers can access valuable chiral building blocks essential for the development of advanced therapeutics. The provided protocols and guidelines are intended to serve as a strong foundation for further optimization and application in various research and development settings.
References
Sources
- 1. US5659021A - Chiral glycerol derivatives - Google Patents [patents.google.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of chiral glycerol derivatives using chemoenzymatic approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of (R,S)-1-Tosyl Glycerol
Ticket ID: TG-STAB-001 Subject: Impact of Moisture on Stability & Degradation Kinetics Status: Open / Guide Priority: High (Irreversible Degradation Risk)
Executive Summary
(R,S)-1-Tosyl Glycerol (1-Tosyloxy-2,3-propanediol) is a critical intermediate in the synthesis of chiral drugs, lipids, and functionalized polymers. While the tosyl group is an excellent leaving group for nucleophilic substitution, this same property renders the molecule highly susceptible to hydrolysis.
The Core Issue: Moisture does not just "dilute" the reagent; it triggers an autocatalytic degradation loop . Hydrolysis releases p-toluenesulfonic acid (pTsOH), a strong acid and hygroscopic agent that pulls additional atmospheric moisture into the sample, accelerating decomposition exponentially.
Module 1: Diagnosis & Detection
How do I know if my sample is compromised?
Before proceeding with expensive downstream synthesis, verify the integrity of your reagent using this diagnostic matrix.
Visual & Physical Indicators
| Indicator | Status: Optimal | Status: Compromised | Mechanism of Failure |
| Appearance | Clear, colorless to pale yellow viscous oil (or low-melting solid). | Dark orange/brown oil; presence of white precipitate. | Oxidation of phenolic impurities; precipitation of pTsOH crystals. |
| Odor | Faint, characteristic sulfonate smell. | Sharp, acrid acidic odor. | Release of free p-toluenesulfonic acid. |
| Solubility | Soluble in DCM, EtOAc, Alcohols. | Turbidity in non-polar solvents (e.g., DCM). | pTsOH is insoluble in non-polar organic solvents. |
| pH (10% aq) | Neutral (pH 6-7). | Acidic (pH < 3). | Hydrolysis releases strong acid ( |
Analytical Confirmation (NMR/HPLC)
-
H-NMR (CDCl
): Look for a new set of aromatic doublets shifted slightly upfield/downfield from the main tosyl signals, and a broad singlet at 8-10 ppm (acidic proton of pTsOH). -
TLC (Silica, Hex:EtOAc): The degraded product (Glycerol) will stay at the baseline (
). Free pTsOH will also streak near the baseline, whereas intact 1-Tosyl Glycerol has an (depending on exact solvent ratio).
Module 2: The Mechanism of Failure
Why does moisture destroy the sample?
The degradation is driven by Nucleophilic Substitution (
Degradation Pathway Diagram
Figure 1: The autocatalytic cycle of moisture-induced degradation. Note the feedback loop where generated pTsOH absorbs more water, accelerating the reaction.
Module 3: Troubleshooting & Decision Tree
Actionable steps based on your current situation.
Figure 2: Decision matrix for handling potentially compromised 1-Tosyl Glycerol.
Module 4: Remediation Protocol
Can the sample be saved?
If purity is between 80-95%, the free acid (pTsOH) and glycerol can be removed. If purity is <80%, the yield loss during purification makes recovery inefficient; purchase fresh material.
Protocol: Acid Removal via Biphasic Extraction
Objective: Remove water-soluble pTsOH and Glycerol while retaining the lipophilic Tosyl Glycerol.
-
Dissolution: Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL solvent per 1 g compound).
-
Wash 1 (Neutralization): Wash the organic layer with saturated aqueous NaHCO
( vol).-
Note: Gas evolution (CO
) indicates the presence of significant acid.
-
-
Wash 2 (Glycerol Removal): Wash with Brine (saturated NaCl) (
vol). Glycerol is highly soluble in water and will partition into the aqueous phase. -
Drying: Dry the organic layer over anhydrous MgSO
or Na SO for 15 minutes. -
Filtration & Concentration: Filter off the drying agent and concentrate under reduced pressure (Rotovap) at
C. -
Validation: Re-check NMR. The broad acidic proton peak should be gone.
Module 5: Storage & Handling Best Practices
Preventing recurrence.
Storage Specifications
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of hydrolysis. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces atmospheric moisture. |
| Container | Amber glass with Teflon-lined cap | Prevents UV degradation and ensures a tight seal against humidity. |
| Desiccant | Store secondary container over Drierite/Silica | Scavenges ambient moisture in the fridge. |
Experimental "Do's and Don'ts"
-
DO dry all glassware and solvents (DCM, THF) before dissolving the reagent.
-
DO use the reagent immediately after weighing.
-
DON'T use water baths
C during evaporation; thermal stress accelerates elimination reactions. -
DON'T store in metallic containers; trace metals can catalyze decomposition.
References
-
Master Organic Chemistry. Tosylates and Mesylates: Synthesis and Reactivity. (Mechanism of sulfonate hydrolysis). Available at: [Link]
-
Royal Society of Chemistry. Hydrolysis of alkyl sulphonates: Kinetics and Mechanism. J. Chem. Soc., Perkin Trans. 2. Available at: [Link][1][2][3][4][5][6]
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the regioselectivity of glycerol tosylation
The following guide serves as a specialized Technical Support Center for researchers optimizing the regioselective tosylation of glycerol. It is structured to address specific "tickets" (common challenges) with authoritative, mechanism-based solutions.
Topic: Enhancing Regioselectivity in Glycerol Tosylation Status: Active | Tier: Advanced Technical Support
Welcome to the Glycerol Tosylation Support Hub. This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic challenges of selectively functionalizing a triol with two equivalent primary hydroxyls (C1, C3) and one secondary hydroxyl (C2).
📂 Module 1: Strategic Protocol Selection (Ticket #101)
User Query: "I am getting an inseparable mixture of mono-, di-, and tri-tosylates. How do I target the primary mono-tosylate exclusively?"
Technical Response: Direct tosylation of glycerol is statistically prone to mixtures because the reactivity difference between the primary and secondary hydroxyls is not large enough to prevent over-tosylation under standard conditions (Pyridine/DCM). To enhance regioselectivity, you must switch from a Statistical Control strategy to a Catalytic Activation or Protective Group strategy.
Option A: The Catalytic Route (High Atom Economy)
Mechanism: Organotin catalysis (Dibutyltin oxide,
-
Reagents: Glycerol (1.0 eq), TsCl (1.1 eq),
(1.1 eq), (2 mol%). -
Solvent: DCM or Acetonitrile (Anhydrous).
-
Key Advantage: Avoids protection/deprotection steps.
Option B: The Solketal Route (Absolute Specificity)
Mechanism: Thermodynamic protection of the C1 and C2 positions using acetone forms a 1,3-dioxolane ring (Solketal), leaving only the C3 primary hydroxyl available for reaction.
-
Step 1: Glycerol + Acetone + pTSA (cat)
Solketal. -
Step 2: Solketal + TsCl + Pyridine
Solketal Tosylate. -
Step 3: Acid hydrolysis
Glycerol 1-monotosylate. -
Key Advantage: 100% Regioselectivity; easy purification.
📂 Module 2: Experimental Protocols & Workflows
Protocol 1: Organotin-Catalyzed Regioselective Mono-Tosylation
Use this for direct synthesis without protection steps.
-
Catalyst Activation: In a flame-dried flask, suspend Glycerol (10 mmol) and
(0.2 mmol, 2 mol%) in anhydrous DCM (50 mL). -
Solubilization: Stir at reflux for 30 minutes. The mixture may remain slightly heterogeneous (this is normal).
-
Reagent Addition: Cool to 0°C. Add
(11 mmol) followed by dropwise addition of TsCl (11 mmol) dissolved in DCM (10 mL). -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 4 hours.
-
Checkpoint: TLC (EtOAc/Hexane 1:1) should show consumption of TsCl.[1]
-
-
Quench: Add 1M HCl (20 mL) to quench the tin catalyst and protonate the amine.
-
Workup: Separate layers. Wash organic layer with saturated
and Brine. Dry over .[2] -
Purification: Flash chromatography (Silica, EtOAc/Hexane gradient).
Protocol 2: 1,3-Ditosylate Synthesis via Benzylidene Acetal
Use this to target the C1 and C3 positions while blocking C2.
-
Protection: React Glycerol with Benzaldehyde (pTSA cat., Toluene, reflux with Dean-Stark) to form 1,3-O-benzylidene glycerol (protects C1/C3). Wait—correction: Benzaldehyde typically forms the 1,3-dioxane (protecting C1/C3) leaving C2 free, OR the 1,3-dioxolane (protecting C1/C2). For 1,3-ditosylate , the most robust route is actually direct tosylation with excess TsCl followed by crystallization, OR using the Solketal route to make 1-tosylate, hydrolyzing, and then tosylating the other primary position (inefficient).
-
Refined Recommendation for 1,3-Ditosylate: React Glycerol (1 eq) with TsCl (2.2 eq) in Pyridine at -10°C. The primary hydroxyls react much faster. Crystallization from EtOH often yields pure 1,3-ditosylate.
-
📂 Module 3: Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned black/brown. Is the product ruined?
-
Diagnosis: This is likely oxidative degradation of the amine base (Pyridine or TEA) or polymerization of elimination side-products (acrolein precursors).
-
Fix: Ensure your TsCl is white and crystalline. If it is pink/grey, recrystallize it from chloroform/petroleum ether. Perform the reaction under
atmosphere. The color often removes during the acid wash workup.
Q2: I see a new spot on TLC that is less polar than my tosylate. What is it?
-
Diagnosis: You likely formed Glycidol Tosylate or Epichlorohydrin (if using chloride sources).
-
Cause: If the base is too strong or the temperature too high, the C2 hydroxyl can attack the C1-Tosylate (intramolecular
), forming an epoxide (glycidol derivative). -
Fix: Keep reaction temperature < 5°C during TsCl addition. Avoid using strong bases like KOH/NaOH; stick to Pyridine or TEA.
Q3: The yield is low, and I recovered starting material.
-
Diagnosis: Hydrolysis of TsCl.[2]
-
Cause: TsCl is moisture sensitive.[2] If your solvent or reagents are "wet," TsCl converts to p-Toluenesulfonic acid (TsOH), which is unreactive toward the alcohol.
-
Fix: Dry DCM over
or molecular sieves. Use fresh bottles of TsCl.
📂 Module 4: Data & Visualization
Comparative Efficiency of Methods
| Parameter | Direct Tosylation (Pyridine) | Solketal Route (Protected) | Organotin Catalytic Route |
| Regioselectivity (C1 vs C2) | Low (~3:1) | Perfect (>99:1) | High (~20:1) |
| Step Count | 1 | 3 | 1 |
| Atom Economy | High | Low (Protection waste) | High |
| Purification Difficulty | High (Column required) | Low (Distillation/Cryst.) | Moderate |
| Scalability | Moderate | High | Moderate (Tin toxicity) |
Visualizing the Organotin Mechanism
The following diagram illustrates how Dibutyltin Oxide acts as a template to direct the Tosyl group specifically to the primary oxygen.
Caption: Figure 1. Catalytic cycle of Bu2SnO showing the formation of the stannylene chelate which sterically and electronically favors primary hydroxyl activation.
Workflow Decision Tree
Use this to decide which method suits your specific constraints.
Caption: Figure 2. Decision matrix for selecting the optimal synthetic pathway based on scale, purity requirements, and regulatory constraints.
🔗 References
-
Martinelli, M. J., et al. (1999).[3] "Catalytic Regioselective Sulfonylation of
-Chelatable Alcohols: Scope and Mechanistic Insight." Journal of the American Chemical Society. Link -
Driver, T. G., et al. (2019). "The Tosylation of Alcohols." Royal Society Open Science.[4] Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing 1,2-diol protection strategies).
-
Fazaeli, R., et al. (2006).[5] "Solvent-Free and Selective Tosylation of Alcohols and Phenols." Journal of Molecular Catalysis A: Chemical. Link
-
Organic Chemistry Portal. "Dibutyltin Oxide Catalyzed Selective Sulfonylation." Link
Sources
- 1. Chromatography free synthesis of mono tosylate derivatives of glycols and diols [morressier.com]
- 2. reddit.com [reddit.com]
- 3. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Guide: Titrimetric Methods for the Quantification of Glycerol Derivatives
Executive Summary
Objective: To provide a technical comparison of titrimetric methodologies for the quantification of glycerol and its derivatives (glycerides, polyols, and esters). Scope: This guide evaluates three primary methodologies: Periodic Acid Oxidation (Malaprade) , Acetylation (Hydroxyl Value) , and Saponification . Target Audience: Analytical chemists, formulation scientists, and quality control professionals in pharmaceutical and industrial drug development.
Titrimetry remains a cornerstone of quantitative analysis for glycerol derivatives due to its traceability, absolute quantification capability, and robustness. While HPLC is preferred for complex finished dosage forms (e.g., Nitroglycerin injection), titrimetric methods are the industry standard for raw material characterization (e.g., Glycerol USP, Glyceryl Monostearate).
Method A: Periodic Acid Oxidation (The Specificity Specialist)
Best For: Quantification of free glycerol and
Mechanistic Insight
Unlike general acetylation, this method is highly specific. It cleaves the C-C bond between vicinal hydroxyls.
-
Glycerol Reaction:
-
-Monoglyceride Reaction:
Note:
Experimental Protocol (Modified USP/ASTM D7637)
Reagents: Sodium Metaperiodate solution (acidic), Potassium Iodide (KI), Sodium Thiosulfate (0.1 N), Starch Indicator.
-
Preparation: Dissolve accurately weighed sample containing ~250 mg glycerol in water (or acetic acid for fats).
-
Oxidation: Add 50.0 mL of Sodium Metaperiodate solution. Cover and store in the dark for 30–60 minutes (room temperature). Critical: Light can degrade periodate, causing false positives.
-
Termination: Add 10 mL of dilute Glycol-Water mixture (to consume excess periodate if using acid-base finish) or proceed directly to iodometry.
-
Titration (Iodometric Finish):
-
Add excess KI and HCl. Unreacted periodate liberates iodine:
. -
Titrate liberated iodine with 0.1 N Sodium Thiosulfate to a starch endpoint (Blue
Colorless).
-
-
Blank Run: Perform identical steps without the analyte.
Calculation:
Validation Checkpoints
-
Ratio Check: The volume of titrant for the sample must be
of the blank to ensure sufficient excess periodate was present for complete oxidation. -
Interference: Sugars (glucose, fructose) will interfere.
Method B: Acetylation (The Total Hydroxyl Aggregator)
Best For: Determining "Hydroxyl Value" (Total -OH content) in polyols, impurities, and excipients. Principle: Esterification of all primary and secondary hydroxyl groups using acetic anhydride, typically catalyzed by pyridine or imidazole.
Mechanistic Insight
Excess acetic anhydride is hydrolyzed to acetic acid, which is then titrated with a base. The difference in acidity between the blank (all anhydride becomes acid) and the sample (some anhydride consumed by esterification) quantifies the hydroxyls.Experimental Protocol (ASTM E222 / USP <401>)
Reagents: Acetic Anhydride/Pyridine mixture (1:3), 0.5 N Alcoholic KOH, Phenolphthalein.
-
Acylation: Weigh sample into a pressure bottle. Add 5.0 mL of Acetylation Reagent.
-
Reflux: Seal and heat at 98°C for 2 hours. Why? Steric hindrance in secondary hydroxyls requires energy to overcome.
-
Hydrolysis: Cool, add 10 mL water (hydrolyzes excess anhydride).
-
Titration: Titrate the resulting acetic acid with 0.5 N Ethanolic KOH.
-
Blank Run: Essential to establish the total potential acid content.
Calculation (Hydroxyl Value):
Validation Checkpoints
-
Moisture Control: Water in the sample reacts with the reagent, lowering the result. Samples must be dry (Karl Fischer < 0.1%).
-
Toxicity: Traditional methods use Pyridine. Modern alternatives (ASTM E1899) use TSI (Toluenesulfonyl Isocyanate) to avoid toxicity.
Method C: Saponification (The Ester Quantifier)
Best For: Quantifying Glycerides (Mono-, Di-, Triglycerides) and determining average molecular weight of fatty acid chains. Principle: Alkaline hydrolysis of ester bonds.
Mechanistic Insight
One mole of KOH is consumed per mole of ester linkage.Experimental Protocol (USP <401> / ISO 3657)
Reagents: 0.5 N Ethanolic KOH, 0.5 N HCl, Phenolphthalein.
-
Reflux: Weigh ~2g sample into a flask. Add 25.0 mL 0.5 N Ethanolic KOH. Reflux for 30–60 mins.
-
Indicator: Add phenolphthalein.
-
Back-Titration: Titrate the unreacted KOH with 0.5 N HCl until the pink color disappears.
-
Blank Run: Reflux KOH solvent alone to determine initial concentration.
Calculation (Saponification Value):
Comparative Analysis & Decision Matrix
Performance Data Comparison
| Feature | Periodic Acid (Malaprade) | Acetylation (Hydroxyl Value) | Saponification |
| Target Group | Vicinal Diols (1,2-OH) | All -OH (Primary/Secondary) | Ester Bonds (R-COOR') |
| Specificity | High (Glycerol, | Low (Any alcohol reacts) | High (Esters only) |
| Reaction Time | 30–60 min (Room Temp) | 2 hours (Reflux @ 98°C) | 30–60 min (Reflux) |
| Interferences | Sugars, Aldehydes | Water, Amines | Free Fatty Acids |
| Precision (RSD) | < 0.5% | < 1.0% | < 0.5% |
| Toxicity | Moderate (Oxidizer) | High (Pyridine) | Moderate (Caustic) |
Visual Workflow: Method Selection
Caption: Decision tree for selecting the appropriate titrimetric method based on chemical structure and analytical needs.
Visual Workflow: Periodic Acid Oxidation Mechanism
Caption: The Malaprade reaction pathway: Oxidative cleavage of glycerol followed by iodometric back-titration.
References
-
USP Monographs: Glycerin . United States Pharmacopeia (USP-NF).[1][2] Available at: [Link]
-
ASTM D7637-10(2021) . Standard Test Method for Determination of Glycerin Assay by Titration (Sodium Meta Periodate). ASTM International. Available at: [Link]
-
ASTM E222-23 . Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation. ASTM International. Available at: [Link]
-
ISO 3657:2020 . Animal and vegetable fats and oils — Determination of saponification value. International Organization for Standardization. Available at: [Link]
-
Pohle, W. D., & Mehlenbacher, V. C. (1950) . A modification of the periodic acid method for the determination of monoglycerides and free glycerol in fats and oils. Journal of the American Oil Chemists' Society.[3] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
